molecular formula C5H7NOS2 B1589761 3-Acetylthiazolidine-2-thione CAS No. 76397-53-0

3-Acetylthiazolidine-2-thione

Cat. No. B1589761
CAS RN: 76397-53-0
M. Wt: 161.3 g/mol
InChI Key: BMOBFBQWISCVKX-UHFFFAOYSA-N
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Description

3-Acetylthiazolidine-2-thione (AT-2-T) is a small molecule that has been studied for its potential as a therapeutic drug. AT-2-T is a member of the thiazolidine-2-thione family, which is a group of compounds with a variety of properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. AT-2-T has been shown to have a variety of pharmacological effects, including inhibition of tumor growth, suppression of inflammation and oxidative stress, and the promotion of cell survival. AT-2-T is also being studied for its potential to treat a range of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Aldol-Type Reactions

3-Acetylthiazolidine-2-thione has been utilized as a chiral auxiliary in tin-mediated aldol condensation, enabling highly enantioselective aldol-type reactions. This reaction forms various β-hydroxy carbonyl compounds from 3-acetylthiazolidine-2-thione and achiral aldehyde via divalent tin enolate. These chiral auxiliaries are advantageous due to their ease of removal by methanolysis (Jeong & Park, 1989).

Synthesis and Crystal Structure Analysis

In another study, 3-Acetylthiazolidine-2-thione was involved in the synthesis of a specific compound through a reaction with 1,3-thiazolidine-2-thione and other reagents. The crystal structure of the resultant compound was determined using X-ray diffraction, which shed light on its molecular arrangement and the electronic structure was studied via molecular orbital PM3 method (Ye, 1998).

Acetylation of Amines

3-Acetyl-1,3-thiazolidine-2-thione (ATT) has been used for the selective acetylation of primary and secondary amines under mild conditions. This method was successfully applied to the selective acetylation of a primary amino group in diamines containing both primary and secondary amino groups or exclusive N-acetylation of amino alcohols (Yang, Wang, & Chen, 1995).

Tautomeric Equilibrium Studies

The tautomeric equilibrium of 1,3-thiazolidine-2-thione, closely related to 3-acetylthiazolidine-2-thione, was studied using nuclear magnetic resonance, infrared, and ultraviolet–visible spectroscopies, along with density functional theory. These studies helped understand the predominance of the thione tautomer in solid state and the influence of solvent and temperature on thiol concentrations in solution (Abbehausen, Paiva, Formiga, & Corbi, 2012).

Enantiomeric Purity Determination

In pharmaceutical research, the enantiomeric purity of (R)-N-acetylthiazolidine-2-thione-4-carboxylic acid was determined using high-performance liquid chromatography with pre-column derivatization. This method was significant for understanding the chiral properties of the compound and its derivatives (Xin, 2009).

properties

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOBFBQWISCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472759
Record name 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylthiazolidine-2-thione

CAS RN

76397-53-0
Record name 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
N Iwasawa, T Mukaiyama - Chemistry Letters, 1983 - journal.csj.jp
A highly enantioselective aldol-type reaction forming various S-hydroxy carbonyl compounds from 3-acetylthiazolidine-2-thione an … of 3acetylthiazolidine-2-thione … was …
Number of citations: 55 www.journal.csj.jp
TM Jeong, KH Park - Journal of the Korean Chemical Society, 1989 - koreascience.kr
… A highly enantioselective aldol-type reaction forming various ^-hydroxy carbonyl compounds from 3-acetylthiazolidine-2- thione and achiral aldehyde is achieved via divalent tin enolate…
Number of citations: 2 koreascience.kr
RW Stevens, T Mukaiyama - Chemistry Letters, 1983 - journal.csj.jp
In the presence of chiral diamine, (2S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine, the tin(II) enolate of 3-acetylthiazolidine-2-thione reacts with various α-ketoesters to afford the …
Number of citations: 10 www.journal.csj.jp
T Mukaiyama, S Kobayashi - Organic Reactions, 2004 - Wiley Online Library
… The asymmetric aldol reaction of 3‐acetylthiazolidine‐2‐thione with achiral aldehydes is … the tin(II) enolate of 3‐acetylthiazolidine‐2‐thione is almost completely fixed by coordination of …
Number of citations: 145 onlinelibrary.wiley.com
R Mahrwald - Aldol Reactions, 2009 - books.google.com
Tin (II) enolates of ketones, esters or thioesters are accessible by reactions of tertiary amines and tin (II) triflate. High syn-diastereoselectivities were observed in reactions of aldehydes …
Number of citations: 0 books.google.com
K Hayashi, E Kujime, H Katayama, S Sano, Y Nagao - Heterocycles, 2009 - jglobal.jst.go.jp
… 3-Acetylthiazolidine-2-thione About 3-Acetylthiazolidine-2-thione … Search "3-Acetylthiazolidine-2-thione" …
Number of citations: 9 jglobal.jst.go.jp
T Mukaiyama, M Murakami - Croatica Chemica Acta, 1986 - hrcak.srce.hr
… A highly enantioselective cross-aldol reaction between aromatic ketones or 3-acetylthiazolidine-2-thione … These compounds derived from 3-acetylthiazolidine-2-thione …
Number of citations: 5 hrcak.srce.hr
T Mukaiyama - Pure and applied chemistry, 1986 - degruyter.com
… This asymmetric aldol reaction is next extended to the aldol type reaction of 3-acetylthiazolidine-2-thione with various achiral aldehydes via tin(II) enolate using chiral diamine as a …
Number of citations: 22 www.degruyter.com
N IWASAWA, T MUKAIYAMA - Journal of Synthetic Organic …, 1986 - jstage.jst.go.jp
Tin (ID= trifluoromethanesulfonate(triflate), easily prepared from tin (II) chloride and trifluoromethanesulfonic acid, is employed for the generation of tin (II) enolates from the …
Number of citations: 3 www.jstage.jst.go.jp
T Mukaiyama - Pure and Applied Chemistry, 1983 - degruyter.com
… A highly enantioselective cross aldol reaction between aromatic ketones or 3-acetylthiazolidine-2thione and various aldehydes has been achieved, in which chiral diamines derived …
Number of citations: 40 www.degruyter.com

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